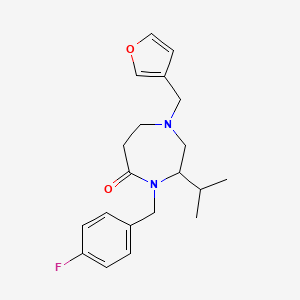
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one, also known as FBMFI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBMFI is a diazepanone derivative that belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative properties.
Mechanism of Action
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron, leading to its inhibitory effects.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been shown to exhibit dose-dependent effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and sleep.
Advantages and Limitations for Lab Experiments
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one is a potent and selective GABA-A receptor modulator, making it a valuable tool for studying the role of GABA in the central nervous system. However, its use in lab experiments is limited by its low solubility in water and its tendency to form aggregates, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for research on 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is the development of novel derivatives of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one's effects on other neurotransmitter systems and its potential for the treatment of other neurological disorders. Additionally, the use of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one in combination with other drugs for the treatment of epilepsy and anxiety disorders is an area of active research.
Synthesis Methods
The synthesis of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with 3-furylacrolein in the presence of potassium tert-butoxide. The resulting intermediate is then treated with isopropylmagnesium chloride and hydrochloric acid to yield 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. The purity of the compound is ensured by recrystallization from ethanol.
Scientific Research Applications
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of epilepsy, anxiety disorders, and insomnia. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has also been studied for its potential use as a muscle relaxant and for its effects on memory and learning.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-15(2)19-13-22(11-17-8-10-25-14-17)9-7-20(24)23(19)12-16-3-5-18(21)6-4-16/h3-6,8,10,14-15,19H,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSROWLQPQYBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5304772.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide](/img/structure/B5304791.png)
![{3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxo-1-pyrrolidinyl}acetic acid](/img/structure/B5304797.png)
![{3-[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5304800.png)
![N-(3-acetylphenyl)-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5304807.png)
![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5304827.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5304840.png)
![2-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5304853.png)
![ethyl 2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304856.png)
![3-(4-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5304862.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5304880.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5304888.png)